molecular formula C17H17ClN2O B13814564 (1E,3E,5E)-1,5-bis(phenylimino)pent-3-en-2-ol hydrochloride

(1E,3E,5E)-1,5-bis(phenylimino)pent-3-en-2-ol hydrochloride

Cat. No.: B13814564
M. Wt: 300.8 g/mol
InChI Key: WZDQEPNWTQXJRD-SGDMZNSHSA-N
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Description

N-(2-Hydroxy-5-phenylimino-1,3-pentadien-1-yl)aniline hydrochloride is a synthetic organic compound with a complex structure. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its unique molecular arrangement, which includes a phenylimino group and a pentadienyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxy-5-phenylimino-1,3-pentadien-1-yl)aniline hydrochloride typically involves the condensation of aniline derivatives with appropriate aldehydes or ketones. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, under controlled temperature conditions. The reaction mixture is then purified through recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxy-5-phenylimino-1,3-pentadien-1-yl)aniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-Hydroxy-5-phenylimino-1,3-pentadien-1-yl)aniline hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(2-Hydroxy-5-phenylimino-1,3-pentadien-1-yl)aniline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The compound’s unique structure allows it to fit into the active sites of target molecules, thereby modulating their biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Hydroxy-5-phenylimino-1,3-pentadien-1-yl)aniline hydrochloride stands out due to its unique hydroxyl group, which enhances its reactivity and binding affinity. This feature distinguishes it from other similar compounds and contributes to its diverse applications in scientific research .

Properties

Molecular Formula

C17H17ClN2O

Molecular Weight

300.8 g/mol

IUPAC Name

(E)-1,5-bis(phenylimino)pent-3-en-2-ol;hydrochloride

InChI

InChI=1S/C17H16N2O.ClH/c20-17(14-19-16-10-5-2-6-11-16)12-7-13-18-15-8-3-1-4-9-15;/h1-14,17,20H;1H/b12-7+,18-13?,19-14?;

InChI Key

WZDQEPNWTQXJRD-SGDMZNSHSA-N

Isomeric SMILES

C1=CC=C(C=C1)N=C/C=C/C(C=NC2=CC=CC=C2)O.Cl

Canonical SMILES

C1=CC=C(C=C1)N=CC=CC(C=NC2=CC=CC=C2)O.Cl

Origin of Product

United States

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